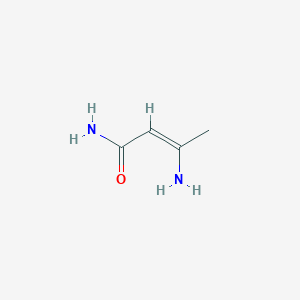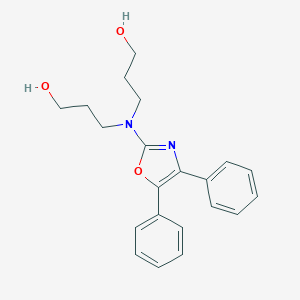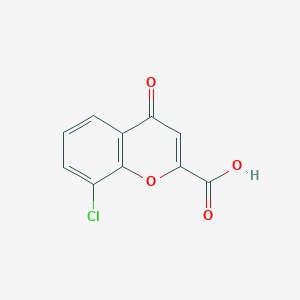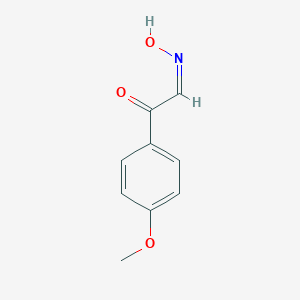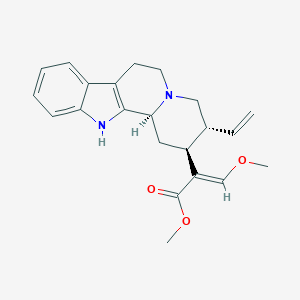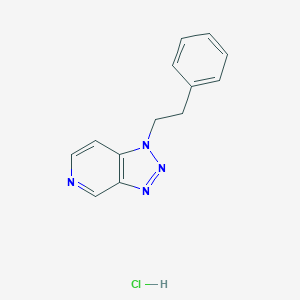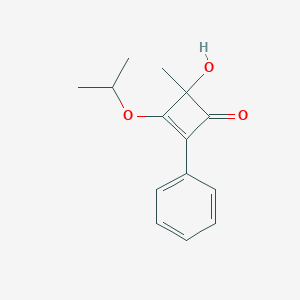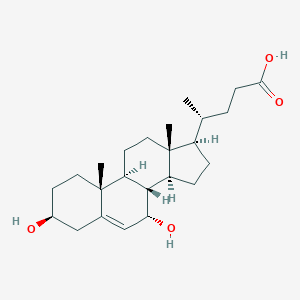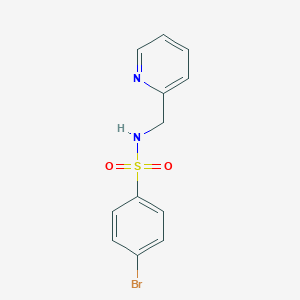
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P2Y1 receptor antagonist and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide involves blocking the P2Y1 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including platelet aggregation, inflammation, and neurotransmission. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of the receptor's function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide depend on the specific application and dosage used. In preclinical studies, the compound has shown to inhibit platelet aggregation, reduce inflammation, and improve cognitive function. However, further research is required to determine the compound's safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards the P2Y1 receptor. This allows researchers to study the receptor's function and its role in various physiological processes. However, the compound's limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide. One of the significant directions is to explore its potential therapeutic applications in neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Further research is also required to determine the compound's safety and efficacy in humans and to develop new derivatives with improved properties. Additionally, the compound's potential applications in other fields, such as cancer research and cardiovascular disease, can also be explored.
Conclusion:
In conclusion, 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to determine the compound's safety and efficacy in humans and to explore its potential applications in other fields.
Métodos De Síntesis
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is synthesized by reacting 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide with pyridine-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The purity of the product is ensured by several purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of neuroscience. It has been studied for its ability to block the P2Y1 receptor, which is involved in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has shown promising results in preclinical studies, and further research is underway to explore its potential therapeutic applications.
Propiedades
Nombre del producto |
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H11BrN2O2S |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2 |
Clave InChI |
BXJPCKCXPGODGR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)
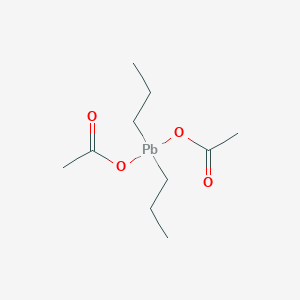
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

